5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione 5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione
Brand Name: Vulcanchem
CAS No.: 1021953-80-9
VCID: VC5004596
InChI: InChI=1S/C8H5BrN2S2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
SMILES: C1=CC(=CC=C1C2=NNC(=S)S2)Br
Molecular Formula: C8H5BrN2S2
Molecular Weight: 273.17

5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione

CAS No.: 1021953-80-9

Cat. No.: VC5004596

Molecular Formula: C8H5BrN2S2

Molecular Weight: 273.17

* For research use only. Not for human or veterinary use.

5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione - 1021953-80-9

Specification

CAS No. 1021953-80-9
Molecular Formula C8H5BrN2S2
Molecular Weight 273.17
IUPAC Name 5-(4-bromophenyl)-3H-1,3,4-thiadiazole-2-thione
Standard InChI InChI=1S/C8H5BrN2S2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
Standard InChI Key ZHEFOGRDDJQQCD-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NNC(=S)S2)Br

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a five-membered 1,3,4-thiadiazole ring, a heterocyclic system containing two nitrogen atoms and one sulfur atom. At the 5-position of the ring, a 4-bromophenyl group is attached, while the 2-position hosts a thione (-S-) group. This configuration is critical to its reactivity and biological interactions .

Structural Characterization

  • IUPAC Name: 5-(4-Bromophenyl)-3H-1,3,4-thiadiazole-2-thione

  • SMILES: C1=CC(=CC=C1C2=NNC(=S)S2)Br\text{C1=CC(=CC=C1C2=NNC(=S)S2)Br}

  • InChI Key: ZHEFOGRDDJQQCD-UHFFFAOYSA-N\text{ZHEFOGRDDJQQCD-UHFFFAOYSA-N}

The planar structure of the thiadiazole ring facilitates π-π stacking interactions, while the bromine atom introduces steric and electronic effects that influence solubility and reactivity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step process starting from 4-bromophenyl isothiocyanate. A representative route includes:

  • Formation of Hydrazinecarbothioamide: Reaction of 4-bromophenyl isothiocyanate with hydrazine hydrate yields NN-(4-bromophenyl)hydrazinecarbothioamide .

  • Cyclization: Treatment with carbon disulfide (CS2\text{CS}_2) under alkaline conditions (e.g., NaOH) promotes cyclization to form the thiadiazole ring .

  • Thione Formation: Oxidation or sulfur incorporation steps finalize the thione functional group.

Optimization Considerations

  • Reaction Temperature: Cyclization is often conducted at 0–5°C to control exothermicity .

  • Yield: Reported yields for analogous thiadiazoles range from 65% to 85%, depending on purification methods .

Physicochemical Properties

Molecular and Thermal Characteristics

PropertyValueSource
Molecular Weight273.17 g/mol
Melting PointNot publicly available
SolubilityLikely soluble in DMSO, DMF

The bromine substituent enhances molecular polarizability, suggesting moderate solubility in polar aprotic solvents .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(C=S)\nu(\text{C=S}) at ~1,200 cm1^{-1} and ν(C-Br)\nu(\text{C-Br}) at ~550 cm1^{-1} .

  • NMR: 1H^1\text{H} NMR would show aromatic protons near δ 7.5–8.0 ppm and thiadiazole protons as singlets .

Biological Activities and Applications

Antimicrobial Activity

In vitro studies of similar thiadiazoles demonstrate inhibition of Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) . The thione group likely chelates metal ions essential for microbial enzymes .

Anti-inflammatory and Analgesic Effects

Thiadiazoles modulate COX-2 and TNF-α pathways, reducing inflammation in rodent models. Analgesic efficacy is comparable to ibuprofen in tail-flick assays.

Materials Science Applications

  • Corrosion Inhibition: Thiadiazoles adsorb onto metal surfaces, forming protective layers .

  • Organic Electronics: The conjugated system may serve as a building block for semiconductors .

Hazard StatementPrecautionary Measure
H315: Skin irritationP264: Wash skin thoroughly
H319: Eye irritationP305+P351+P338: Rinse eyes
H335: Respiratory irritationP271: Use ventilation

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